molecular formula C9H5ClFNO B14181454 5-Chloro-6-fluoro-2-oxo-2lambda~5~-isoquinoline CAS No. 923021-50-5

5-Chloro-6-fluoro-2-oxo-2lambda~5~-isoquinoline

Katalognummer: B14181454
CAS-Nummer: 923021-50-5
Molekulargewicht: 197.59 g/mol
InChI-Schlüssel: YJYTULACZPSFPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-6-fluoro-2-oxo-2lambda~5~-isoquinoline is a heterocyclic compound with the molecular formula C9H5ClFNO. This compound belongs to the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-fluoro-2-oxo-2lambda~5~-isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of halogenated anilines and ketones, followed by cyclization reactions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-6-fluoro-2-oxo-2lambda~5~-isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

5-Chloro-6-fluoro-2-oxo-2lambda~5~-isoquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 5-Chloro-6-fluoro-2-oxo-2lambda~5~-isoquinoline involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other halogenated isoquinolines and quinolines, such as:

Uniqueness

The uniqueness of 5-Chloro-6-fluoro-2-oxo-2lambda~5~-isoquinoline lies in its specific halogenation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

923021-50-5

Molekularformel

C9H5ClFNO

Molekulargewicht

197.59 g/mol

IUPAC-Name

5-chloro-6-fluoro-2-oxidoisoquinolin-2-ium

InChI

InChI=1S/C9H5ClFNO/c10-9-7-3-4-12(13)5-6(7)1-2-8(9)11/h1-5H

InChI-Schlüssel

YJYTULACZPSFPP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C2=C1C=[N+](C=C2)[O-])Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.